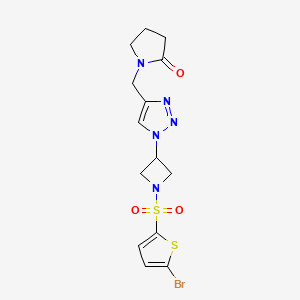

![molecular formula C18H15N3O3S2 B2798672 Ethyl 2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate CAS No. 862975-79-9](/img/structure/B2798672.png)

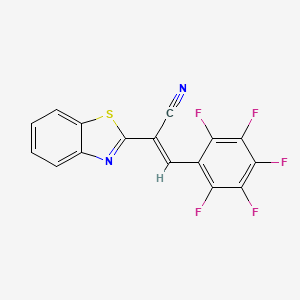

Ethyl 2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate is a derivative of benzothiazole . Benzothiazole is a privileged bicyclic ring system that contains a benzene ring fused to a thiazole ring . This compound is involved in research aimed at evaluating new products that possess interesting biological activities .

Synthesis Analysis

The synthesis of this compound involves the condensation of benzothiazole with chloroethylacetate, followed by treatment with hydrazine hydrate to obtain hydrazino benzothiazole . The compounds were characterized by elemental analysis IR, 1H-NMR spectroscopy, and mass spectroscopy .Molecular Structure Analysis

The molecular formula of this compound is C11H12N2O3S . It has an average mass of 252.290 Da and a mono-isotopic mass of 252.056870 Da .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the condensation of 2-aminothiophenol with aldehydes in DMF, which efficiently provides 2-substituted benzothiazoles . A straightforward synthesis of 2-arylbenzothiazoles from 2-aminothiophenol and aryl aldehydes in air/DMSO oxidant system is operationally simple, proceeds without catalysts, tolerates a wide range of functionalities, and provides desired products in good to excellent yields .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Ethyl 2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate and its derivatives exhibit a wide range of chemical reactivities, making them valuable in the synthesis of various heterocyclic compounds. For instance, this compound has been used as a precursor in the synthesis of pyridine derivatives displaying antimicrobial activities (Patel, Agravat, & Shaikh, 2011). Additionally, derivatives obtained from reactions involving this compound have been studied for their potential in creating novel pharmaceuticals with varying biological activities, such as antimicrobial and antibacterial properties (Shafi, Rajesh, & Senthilkumar, 2021).

Biological Activities

The compound's derivatives have been explored for their biological activities. Research into new benzofuran derivatives, for example, has shown promise in inhibiting HIV replication in cell culture, suggesting potential applications in antiviral therapies (Mubarak et al., 2007). Moreover, 6-methoxy-2-aminobenzothiazole derivatives have been synthesized and evaluated against certain bacterial strains, indicating good antibacterial activity, which highlights the compound's utility in developing new antibiotics (Juber, Hamed, & Khalil, 2020).

Potential for Novel Drug Development

The synthesis and screening of novel compounds derived from ethyl 2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate have shown significant potential in the discovery of new drugs with various pharmacological activities. This includes the exploration of quinolone antibiotic isosteres, which have demonstrated promising antimicrobial activity against both gram-positive and gram-negative bacteria (Shaban et al., 2008). Such studies underscore the compound's role in the development of new therapeutic agents, contributing to the pharmaceutical industry's ongoing efforts to combat resistant microbial strains.

Orientations Futures

Propriétés

IUPAC Name |

ethyl 2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O3S2/c1-3-24-16(22)10-4-6-12-14(8-10)25-17(19-12)21-18-20-13-7-5-11(23-2)9-15(13)26-18/h4-9H,3H2,1-2H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPZCDJHLCJWPDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC3=NC4=C(S3)C=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1,2-dimethylindol-5-yl)methyl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2798589.png)

![2-((4-chlorobenzyl)thio)-3-(o-tolyl)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2798590.png)

![N-(2-chlorophenyl)-2-((2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide](/img/structure/B2798591.png)

![[3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-6-oxo-5,6-dihydropyridazin-1(4H)-yl]acetic acid](/img/structure/B2798606.png)

![N-[5-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B2798608.png)

![2-Oxa-5-azaspiro[3.5]non-7-ene](/img/structure/B2798610.png)

![N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2798612.png)